2-Oxo-2-(2,4,5-trichlorophenyl)acetaldehyde
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Overview
Description
2-Oxo-2-(2,4,5-trichlorophenyl)acetaldehyde is an organic compound characterized by the presence of a trichlorophenyl group attached to an oxoacetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2,4,5-trichlorophenyl)acetaldehyde typically involves the chlorination of 2-oxo-2-phenylacetaldehyde. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions usually require a controlled temperature to prevent over-chlorination and to ensure the selective formation of the 2,4,5-trichlorophenyl derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(2,4,5-trichlorophenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: 2-Oxo-2-(2,4,5-trichlorophenyl)acetic acid.
Reduction: 2-Hydroxy-2-(2,4,5-trichlorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Oxo-2-(2,4,5-trichlorophenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Oxo-2-(2,4,5-trichlorophenyl)acetaldehyde exerts its effects depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trichlorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and other hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-(2,3,4,5-tetrafluorophenyl)acetaldehyde: Similar structure but with fluorine atoms instead of chlorine.
2-Oxo-2-(2,4-dichlorophenyl)acetaldehyde: Lacks one chlorine atom compared to the trichlorophenyl derivative.
2-Oxo-2-(2,4,6-trichlorophenyl)acetaldehyde: Chlorine atoms are positioned differently on the phenyl ring.
Uniqueness
2-Oxo-2-(2,4,5-trichlorophenyl)acetaldehyde is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interaction with biological targets. This compound’s distinct chemical properties make it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H3Cl3O2 |
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Molecular Weight |
237.5 g/mol |
IUPAC Name |
2-oxo-2-(2,4,5-trichlorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H3Cl3O2/c9-5-2-7(11)6(10)1-4(5)8(13)3-12/h1-3H |
InChI Key |
QBEUEPRPJDJFHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)C=O |
Origin of Product |
United States |
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